N-(3-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine
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Overview
Description
N-(3-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine is an organic compound that features a benzyl group substituted with a chlorine atom at the third position and an amine group bonded to a tetrahydro-2-furanylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Starting Materials: 3-chlorobenzyl chloride and tetrahydro-2-furanylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chlorobenzyl chloride is reacted with tetrahydro-2-furanylmethylamine in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(3-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of related compounds.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-N-methylamine: Similar structure but lacks the tetrahydro-2-furanylmethyl moiety.
N-(3-chlorobenzyl)-N-ethylamine: Similar structure with an ethyl group instead of the tetrahydro-2-furanylmethyl moiety.
N-(3-chlorobenzyl)-N-(2-furanylmethyl)amine: Similar structure but with a furan ring instead of the tetrahydro-2-furanylmethyl moiety.
Uniqueness
N-(3-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine is unique due to the presence of the tetrahydro-2-furanylmethyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2 |
InChI Key |
PZXFADVCJLCSSO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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